3-nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine
Overview
Description
3-nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a nitro group and a triazole ring connected via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine typically involves the reaction of 3-nitropyridine-2-thiol with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or other thiol-containing compounds can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-nitro-1,2,4-triazol-5-one: Known for its use as an insensitive high explosive.
3-nitro-1H-1,2,4-triazole: Used in the detection of trace amounts of mercuric ion in aqueous solutions.
Uniqueness
3-nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine is unique due to its combined structural features of a nitro group, a triazole ring, and a sulfanyl linkage. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2S/c13-12(14)5-2-1-3-8-6(5)15-7-9-4-10-11-7/h1-4H,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWUKFAXVSVNFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=NC=NN2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363189 | |
Record name | 10H-052 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73768-80-6 | |
Record name | 10H-052 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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